

Technical Deep Dive: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

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Compound of Interest

Compound Name: 5-Bromo-N-methoxy-N,3-dimethylpicolinamide

CAS No.: 1224604-14-1

Cat. No.: B577815

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CAS Number: 1224604-14-1 Molecular Formula: C₉H₁₁BrN₂O₂ Molecular Weight: 259.10 g/mol

[\[1\]](#)[\[2\]](#)

Executive Summary: The Dual-Handle Scaffold

5-Bromo-N-methoxy-N,3-dimethylpicolinamide represents a specialized class of heterocyclic building blocks utilized in high-value medicinal chemistry campaigns.[\[1\]](#) Its structural utility lies in its orthogonal reactivity profile:

- C2-Position (Weinreb Amide): A stabilized acylating agent that permits the controlled synthesis of ketones without the risk of over-alkylation (formation of tertiary alcohols).
- C5-Position (Aryl Bromide): A pre-installed handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[\[1\]](#)
- C3-Position (Methyl Group): Provides steric bulk that restricts bond rotation, often critical for locking bioactive conformations in kinase inhibitors and GPCR ligands.

This guide details the synthesis, reactivity logic, and experimental handling of this intermediate, moving beyond basic properties to application-focused science.

Identity & Physicochemical Profiling

Before integrating this compound into a synthetic route, researchers must account for its physicochemical behavior.

Property	Value / Description	Technical Implication
CAS Number	1224604-14-1	Unique identifier for procurement/indexing.
Appearance	Off-white to pale yellow solid	Color changes often indicate oxidation of trace impurities (e.g., free amines).
Solubility	Soluble in DCM, THF, EtOAc; Low in Water	Compatible with standard organic extraction protocols.
Storage	2–8°C, Inert Atmosphere (Ar/N ₂)	Hygroscopic; moisture can hydrolyze the amide over long periods.
pKa (Calc)	~2.5 (Pyridine Nitrogen)	The electron-withdrawing amide and Br reduce basicity compared to pyridine.

Synthetic Architecture

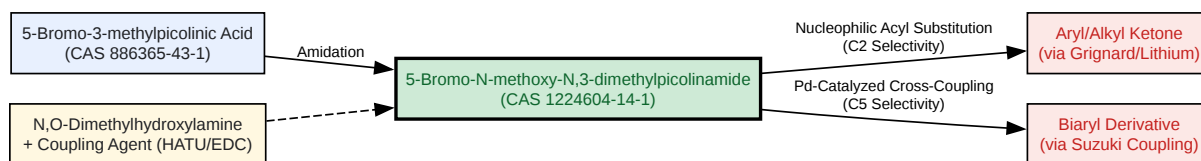
The synthesis of CAS 1224604-14-1 typically proceeds via the amidation of 5-bromo-3-methylpicolinic acid (CAS 886365-43-1).^[1]

Mechanistic Insight: The "Ortho-Effect" Challenge

The C3-methyl group creates steric hindrance around the C2-carboxylic acid.^[1] Standard coupling conditions (e.g., EDC/NHS) may be sluggish. The use of highly reactive coupling agents (HATU) or activation via acid chloride is recommended to drive conversion.

Diagram: Synthesis & Reactivity Flow

The following diagram illustrates the synthesis of the core and its divergent downstream applications.



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Figure 1: Synthetic workflow from precursor acid to the Weinreb amide and its subsequent divergent functionalization pathways.

Experimental Protocols

Protocol A: Synthesis via Acid Chloride Activation

Rationale: This method overcomes the steric hindrance of the C3-methyl group more effectively than mild carbodiimide couplings.

Reagents:

- 5-Bromo-3-methylpicolinic acid (1.0 equiv)[1]
- Oxalyl chloride (1.5 equiv)
- DMF (catalytic, 2-3 drops)[1]
- N,O-Dimethylhydroxylamine HCl (1.2 equiv)[1]
- Triethylamine (3.0 equiv)
- Dichloromethane (DCM) (anhydrous)

Step-by-Step:

- Activation: Dissolve the picolinic acid in anhydrous DCM under N₂. Cool to 0°C. Add oxalyl chloride dropwise, followed by catalytic DMF.

- Evolution: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours until gas evolution ceases (formation of acid chloride).
- Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the crude acid chloride in DCM.
- Coupling: In a separate flask, suspend N,O-dimethylhydroxylamine HCl in DCM with Triethylamine at 0°C.
- Addition: Cannulate the acid chloride solution into the amine suspension slowly.
- Quench & Workup: Stir at RT for 4 hours. Quench with sat. NaHCO₃. Extract with DCM, wash with brine, dry over Na₂SO₄.
- Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol B: Selective Ketone Synthesis (Grignard Reaction)

Rationale: The Weinreb amide prevents the formation of the tetrahedral intermediate collapse until workup, stopping the reaction at the ketone stage.

Step-by-Step:

- Dissolve CAS 1224604-14-1 in anhydrous THF under Argon. Cool to -78°C.[1]
- Add Organolithium or Grignard reagent (1.1 equiv) dropwise.
- Stir at -78°C for 1 hour. Note: Do not warm significantly, as the pyridine ring can become susceptible to nucleophilic attack at other positions if the temperature is too high.
- Quench with dilute HCl or sat. NH₄Cl at low temperature.
- Isolate the resulting ketone.

Applications in Drug Discovery[3][4][5]

1. Kinase Inhibitor Scaffolds

The 3-methyl group is not merely decorative; it provides a "conformation lock."^[1] In many kinase inhibitors, ortho-substituents force the amide (or resulting ketone) out of planarity with the pyridine ring, creating a specific 3D vector that fits into hydrophobic pockets (e.g., the gatekeeper region) of enzymes.

2. Fragment-Based Drug Design (FBDD)

Because the bromine atom allows for late-stage diversification, libraries can be built by:

- Synthesizing the Weinreb amide core.^{[3][4][5][6]}
- Converting the amide to various ketones (R-groups).^[3]
- Finally, using the Br-handle to attach a solubilizing tail or a hinge-binding motif via Suzuki coupling.^[1]

Safety & Handling (E-E-A-T)

- Hazards: Classified as an Irritant (Skin/Eye/Respiratory).
- H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3).
- Handling: Always handle in a fume hood. The intermediate acid chloride (in Protocol A) is corrosive and releases HCl/CO gases.
- Stability: Stable for months at -20°C. Avoid prolonged exposure to strong acids which can hydrolyze the amide.^[1]

References

- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. *Tetrahedron Letters*, 22(39), 3815-3818. (Foundational chemistry for Weinreb amides).^{[3][5]}
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